methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate
Brand Name: Vulcanchem
CAS No.: 1042967-97-4
VCID: VC11794497
InChI: InChI=1S/C21H25N3O4S/c1-6-13-12(4)29-20(18(13)21(27)28-5)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25)
SMILES: CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C
Molecular Formula: C21H25N3O4S
Molecular Weight: 415.5 g/mol

methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate

CAS No.: 1042967-97-4

Cat. No.: VC11794497

Molecular Formula: C21H25N3O4S

Molecular Weight: 415.5 g/mol

* For research use only. Not for human or veterinary use.

methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate - 1042967-97-4

Specification

CAS No. 1042967-97-4
Molecular Formula C21H25N3O4S
Molecular Weight 415.5 g/mol
IUPAC Name methyl 2-[[2-(6,7-dimethyl-3-oxo-2,4-dihydro-1H-quinoxalin-2-yl)acetyl]amino]-4-ethyl-5-methylthiophene-3-carboxylate
Standard InChI InChI=1S/C21H25N3O4S/c1-6-13-12(4)29-20(18(13)21(27)28-5)24-17(25)9-16-19(26)23-15-8-11(3)10(2)7-14(15)22-16/h7-8,16,22H,6,9H2,1-5H3,(H,23,26)(H,24,25)
Standard InChI Key NYYFPVMFEXVWDT-UHFFFAOYSA-N
SMILES CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C
Canonical SMILES CCC1=C(SC(=C1C(=O)OC)NC(=O)CC2C(=O)NC3=C(N2)C=C(C(=C3)C)C)C

Introduction

Synthesis Methods

The synthesis of similar compounds typically involves multi-step organic reactions. Common methods include:

  • Step 1: Formation of the tetrahydroquinoxaline moiety.

  • Step 2: Attachment of the acetamido group to the quinoxaline ring.

  • Step 3: Synthesis of the thiophene ring with specific substitutions (e.g., ethyl and methyl groups).

  • Step 4: Coupling reactions to combine the quinoxaline and thiophene components.

Solvents like dimethylformamide (DMF) or dichloromethane are often used to facilitate these reactions.

Biological Activity

Compounds with similar structures have shown significant biological activity, particularly in anticancer and antimicrobial applications. The presence of specific functional groups and ring systems can modulate biochemical pathways, affecting cell growth and survival.

Biological ActivityDescription
Anticancer ActivityRelated compounds have shown activity against cancer cell lines by modulating cellular pathways.
Antimicrobial ActivitySome thiophene derivatives exhibit activity against bacteria, with variations in substitution affecting potency.

Research Findings and Applications

While specific research findings for methyl 2-[2-(6,7-dimethyl-3-oxo-1,2,3,4-tetrahydroquinoxalin-2-yl)acetamido]-4-ethyl-5-methylthiophene-3-carboxylate are not available, related compounds have been studied for their potential in drug development. The structural complexity and bioactivity of these molecules make them promising candidates for therapeutic agents targeting various diseases.

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